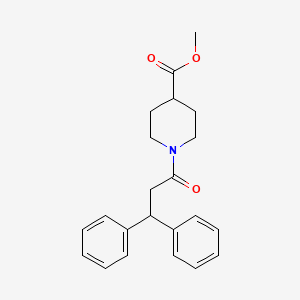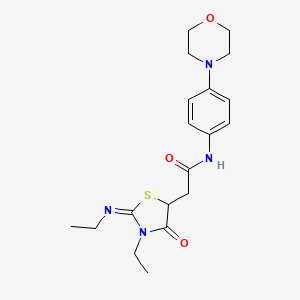![molecular formula C19H17FN2O2S2 B2875964 2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide CAS No. 878597-59-2](/img/structure/B2875964.png)
2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring system containing a sulfur atom and a nitrogen atom . Thiazole derivatives have a wide range of biological activities and are present in many drug categories .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a thiazole ring, a sulfanyl group attached to a fluorophenyl group, and an acetamide group attached to the nitrogen of the thiazole ring .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Studies on related thiazole derivatives have demonstrated significant antimicrobial properties against a variety of pathogens. For example, derivatives similar in structure to the compound of interest have been synthesized and shown to possess activity against both Gram-negative and Gram-positive bacteria, as well as fungal organisms like Aspergillus niger and Candida albicans (Badiger et al., 2013). This suggests potential applications of the compound in developing new antimicrobial agents.
Cytotoxic and Anticancer Activity
Certain sulfonamide derivatives, with structural similarities to the compound , have shown promising cytotoxic activities against cancer cell lines, including breast and colon cancer models (Ghorab et al., 2015). This indicates the potential for research into novel cancer therapies utilizing related compound structures.
Glutaminase Inhibition and Anticancer Properties
The inhibition of kidney-type glutaminase (GLS), a promising target in cancer therapy, by bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs demonstrates the therapeutic potential of thiazole derivatives in oncology (Shukla et al., 2012). These findings support the exploration of similar compounds for their anticancer efficacy and drug development.
Anticonvulsant Activity
Thiazole derivatives incorporating a sulfonamide moiety have been synthesized and evaluated for their anticonvulsant activity, showing protection against picrotoxin-induced convulsion in some compounds (Farag et al., 2012). This suggests a potential research path for the development of new anticonvulsant drugs.
Neurochemical Modulation
Although the specific compound was not studied, modafinil, a structurally related compound, has been examined for its effects on dopamine, norepinephrine, and serotonin transporters, offering insights into neurochemical modulation and potential therapeutic applications for neuropsychiatric conditions (Madras et al., 2006).
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to target key functional proteins in bacterial cell division
Biochemical Pathways
Given the potential antimicrobial activity of similar compounds , it may affect pathways related to bacterial cell division
Pharmacokinetics
Information on its bioavailability, volume of distribution, metabolism, and route of elimination is currently unavailable . Future pharmacokinetic studies will provide valuable information about how this compound is processed in the body.
Result of Action
Based on the potential antimicrobial activity of similar compounds , it may lead to the inhibition of bacterial cell division, resulting in the death of bacterial cells
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S2/c1-12-18(13-3-7-15(24-2)8-4-13)22-19(26-12)21-17(23)11-25-16-9-5-14(20)6-10-16/h3-10H,11H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTKLSBCGNCVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CSC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2875881.png)
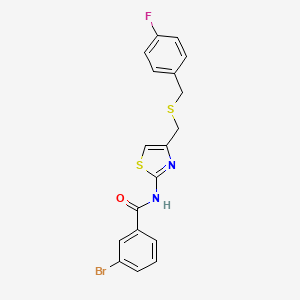
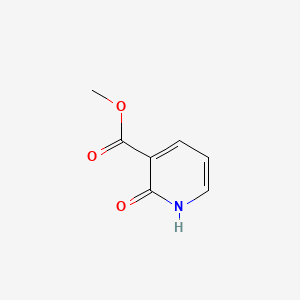
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B2875888.png)
![N-(3-acetylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2875889.png)

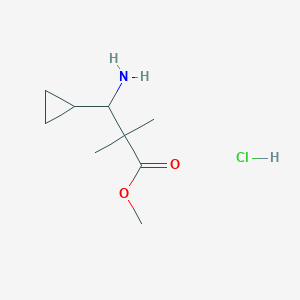
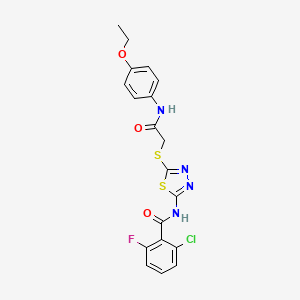
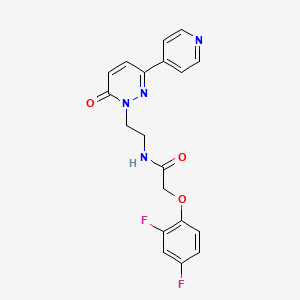
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875896.png)
![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2875897.png)

